1-Benzhydryl semicarbazide

Description

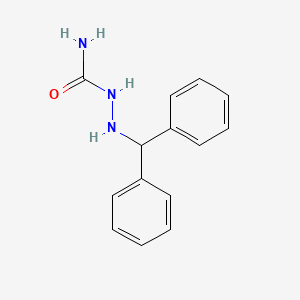

1-Benzhydryl semicarbazide is a semicarbazide derivative featuring a benzhydryl (diphenylmethyl) group attached to the semicarbazide backbone (NH₂-NH-C(=O)-NH₂). Notably, derivatives such as 4-benzhydryl-1-[2-(3-phenoxyphenyl)propanoyl]semicarbazide (5l) exhibit pronounced antiproliferative activity against six cancer cell lines (IC₅₀ = 3–23 μM), suggesting its role in oncology research . The benzhydryl moiety is critical for selective enzyme inhibition, as seen in HDAC6 inhibitors (e.g., 6b and 9b), where it anchors the compound in the L2 loop pocket of the enzyme .

Properties

IUPAC Name |

(benzhydrylamino)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c15-14(18)17-16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,16H,(H3,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXELZGRXEDNEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NNC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydryl semicarbazide can be synthesized through several methods. One common approach involves the reaction of benzhydryl chloride with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method. This involves the reaction of benzhydryl chloride with semicarbazide hydrochloride in a suitable solvent under controlled temperature and pressure conditions. The product is then purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Mechanistic Pathways

The formation of 1-benzhydryl semicarbazides follows a two-step mechanism:

-

Pre-equilibrium step : Rapid association between the acylating agent and semicarbazide.

-

Rate-determining step : Intramolecular proton transfer and water elimination, with activation energies of 70–187 kJ/mol (similar to acetophenone semicarbazone formation) .

Key intermediates :

-

Hydrazone adducts : Detected via NMR (δ 5.80–6.15 ppm for ═CH– groups) .

-

Bicyclic intermediates : Observed during prolonged reactions (e.g., bis(pyrazole-carbonyl)hydrazine) .

Table 2: Thermodynamic Parameters for Semicarbazide Reactions

Stability and Functional Group Reactivity

1-Benzhydryl semicarbazides exhibit:

-

pH-dependent stability : Decompose in acidic media to pyrazoles (e.g., 3,5-dimethylpyrazole) .

-

Oxidative sensitivity : Hydrazine moieties oxidize in aqueous solutions, necessitating inert atmospheres during synthesis .

-

Nucleophilic reactivity : The NH group participates in condensations with aldehydes/ketones, forming semicarbazones .

Side reactions :

Scientific Research Applications

1-Benzhydryl semicarbazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential cytostatic and antiviral activities.

Industry: It is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-benzhydryl semicarbazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Antioxidant Activity: Semicarbazide vs. Thiosemicarbazide vs. Benzhydryl Derivatives

- 1-(1-Benzotriazolecarbonyl)-4-benzyloxysemicarbazide (7) : Exhibits 85% DPPH radical scavenging at 100 mM, comparable to the reference NDGA (91%) .

- Semicarbazide Series (5, 8) : Low lipophilicity derivatives (e.g., 5wey , 8def ) show weak DPPH interaction (23–39% at 20 min) but improved activity after 60 min (46–66%) .

- 1-Benzhydryl Semicarbazide: No direct antioxidant data is available, but its benzhydryl group likely reduces radical scavenging efficacy compared to polar derivatives like 7, as hydrophobicity may limit solubility in aqueous assays.

Enzyme Inhibition: Selectivity and Potency

- HDAC6 Inhibition : 1-Benzhydryl piperazine-based inhibitors (e.g., 6b , 9b ) achieve selectivity with a five-carbon linker, leveraging the benzhydryl group for L2 pocket binding. This suggests similar derivatives of this compound may target HDAC isoforms .

- NMDA Receptor Antagonism :

- Semicarbazide 15 : IC₅₀ = 28 nM (oxygen atom enhances potency vs. thiosemicarbazide 14 , IC₅₀ = 270 nM) .

- Bishydrazide 16 : IC₅₀ = 5,750 nM (loss of aniline nitrogen reduces activity 200-fold) .

- Implication: The benzhydryl group in this compound may improve NMDA receptor binding if paired with optimal linker length and nitrogen positioning.

Antimicrobial and Cytotoxic Profiles

- Thiosemicarbazides : Derivatives with NH₂-NH-C(=S)-NH₂ (e.g., 4–8 in ) show moderate antimicrobial activity, influenced by substituent position (e.g., 3-methoxyphenyl enhances efficacy) .

- This compound : Demonstrates antiproliferative activity (IC₅₀ = 3–23 μM) but lacks direct antimicrobial data. Its cytotoxicity likely stems from HDAC or NMDA pathway interference rather than microbial targeting .

Toxicity and Environmental Impact

- Semicarbazide : Chronic high-dose exposure (700–1,000 µmol/kg/day) causes joint deformation and bone loss in rodents, while lower doses lack efficacy .

Structural-Activity Relationship (SAR) Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.